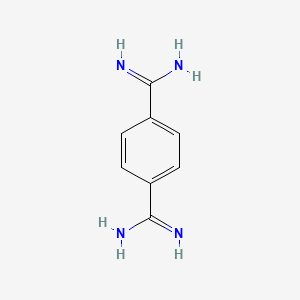

テレフタラミジン

概要

説明

当初、その抗腫瘍活性可能性のために1950年代後半から1960年代初頭に合成および試験されました . マウス白血病に対する有望な活性にもかかわらず、重度の神経毒性のために臨床試験から中止されました . 最近、その独特の構造と前臨床活性スペクトルにより、臨床調査のために再び注目を集めています .

2. 製法

テレフタラミジンは、ジメチルスルホキシド中でのアミジンとアルデヒドの均一な縮合反応によって合成することができます . この反応は通常、シッフ塩基の形成、続いて第一アミンとケトンの求核付加を含む反応です . 工業生産方法では、収率と純度を最適化するために、連続的または長時間注入が行われる場合があります .

科学的研究の応用

作用機序

生化学分析

Biochemical Properties

Terephthalamidine plays a significant role in biochemical reactions, particularly in its interactions with nucleic acids and proteins. It has been observed to form complexes with nucleic acids, proteins, and anionic lipids. These interactions are primarily ionic rather than covalent, suggesting that terephthalamidine can bind to nucleic acids and proteins through electrostatic interactions . The compound’s ability to form complexes with nucleic acids and proteins indicates its potential to interfere with cellular processes that involve these biomolecules.

Cellular Effects

Terephthalamidine has been shown to affect various types of cells and cellular processes. In particular, it has been studied for its antitumor activity. The compound does not significantly affect cellular respiration, phosphorylation, or ATP levels. It has minor effects on acetate incorporation into lipids and glycine incorporation into proteins . These findings suggest that terephthalamidine may influence cellular metabolism and protein synthesis to a certain extent. Additionally, terephthalamidine has been observed to interfere with mRNA-dependent systems, indicating its potential impact on gene expression .

Molecular Mechanism

The molecular mechanism of terephthalamidine involves its binding interactions with nucleic acids and proteins. The compound forms ionic complexes with nucleic acids and proteins, which may disrupt their normal functions. In cell-free in vitro systems, terephthalamidine has been shown to complex with nucleic acids, proteins, and anionic lipids . This binding action suggests that terephthalamidine may interfere with the synthesis and function of nucleic acids and proteins, leading to its observed biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of terephthalamidine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to have a terminal half-life of approximately 23 hours, with renal excretion accounting for 64% of the total cumulative dose . This indicates that terephthalamidine is relatively stable and can be excreted efficiently. The compound’s toxicity has been a concern, with delayed toxicity observed in patients, including symptoms such as anorexia, weight loss, and electrolyte imbalances .

Dosage Effects in Animal Models

The effects of terephthalamidine have been studied in animal models to understand its dosage-dependent effects. In preclinical studies, terephthalamidine has shown antitumor activity against murine leukemias . The compound’s toxicity has limited its use, with severe and unusual neurotoxicity observed at higher doses . These findings highlight the importance of determining the appropriate dosage to balance the compound’s therapeutic effects with its potential adverse effects.

Metabolic Pathways

Terephthalamidine is involved in metabolic pathways that include interactions with nucleic acids, proteins, and lipids. The compound forms complexes with nucleic acids and proteins, which may affect their synthesis and function . Additionally, terephthalamidine has been shown to interact with lipids, forming complexes that may influence lipid metabolism . These interactions suggest that terephthalamidine can impact various metabolic pathways within cells.

Transport and Distribution

The transport and distribution of terephthalamidine within cells and tissues involve its interactions with nucleic acids, proteins, and lipids. The compound forms complexes with these biomolecules, which may affect its localization and accumulation within cells . Terephthalamidine’s ability to bind to nucleic acids and proteins suggests that it may be transported and distributed to specific cellular compartments where these biomolecules are present.

Subcellular Localization

Terephthalamidine’s subcellular localization is influenced by its interactions with nucleic acids, proteins, and lipids. The compound has been observed to localize within the nuclear and mitochondrial fractions of cells, indicating its potential impact on these organelles . The binding of terephthalamidine to nucleic acids and proteins within these compartments suggests that it may influence the functions of the nucleus and mitochondria, including gene expression and energy metabolism.

準備方法

Terephthalamidine can be synthesized through a homogeneous condensation reaction between amidine and aldehyde in dimethyl sulfoxide . The reaction typically involves the formation of a Schiff base, followed by nucleophilic addition between a primary amine and a ketone . Industrial production methods may involve continuous or prolonged infusion to optimize yield and purity .

化学反応の分析

テレフタラミジンは、次のようなさまざまな化学反応を起こします。

還元: 還元反応には一般的な還元剤が使用される場合がありますが、特定の条件については広く研究されていません。

これらの反応に使用される一般的な試薬には、ジメチルスルホキシド、第一アミン、芳香族アルデヒドが含まれます . これらの反応から生成される主要な生成物には、シッフ塩基およびその他の置換誘導体が含まれます .

類似化合物との比較

テレフタラミジンは、抗腫瘍活性について合成および試験された800種のテレフタランイリドおよび関連化合物の一つです . 類似化合物には、次のものがあります。

ペンタミジン: 抗原虫活性で知られています。

フェンホルミン: テレフタラミジンと構造的類似性を持つ糖尿病治療薬.

特性

IUPAC Name |

benzene-1,4-dicarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H3,9,10)(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMMLGAPDZGRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165538 | |

| Record name | Terephthalamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15411-54-8 | |

| Record name | 1,4-Benzenedicarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15411-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015411548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terephthalamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diamidinobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。